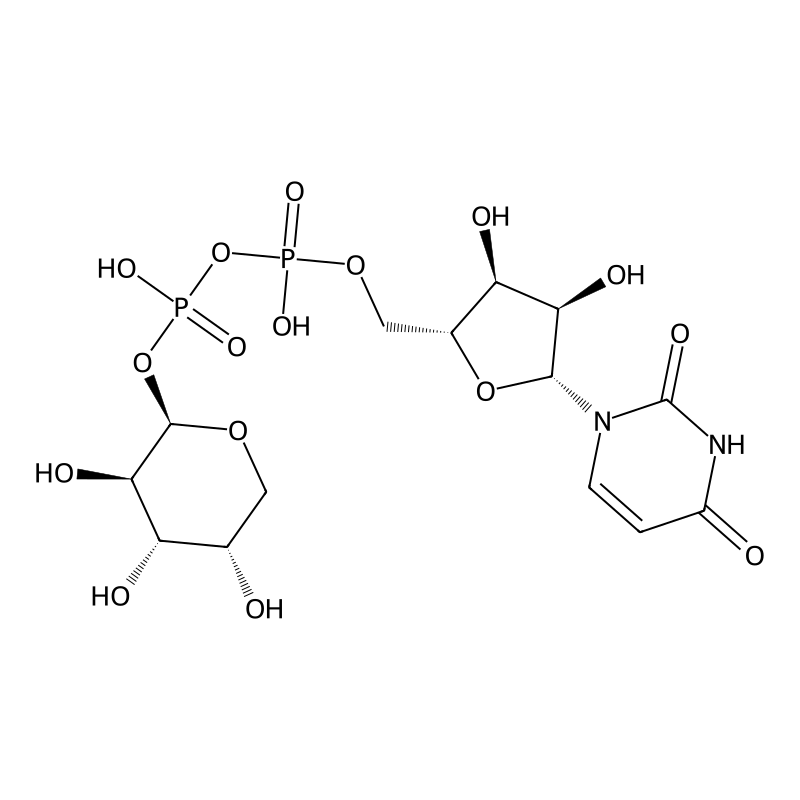

UDP-L-arabinose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for Glycosyltransferases

UDP-L-Ara acts as a sugar donor molecule for glycosyltransferases, enzymes responsible for attaching L-arabinose units to other molecules during cell wall and polysaccharide synthesis. These polysaccharides play essential roles in plant cell structure, defense mechanisms, and communication with beneficial bacteria [].

Studies have utilized radiolabeled UDP-L-Ara to investigate the activity and specificity of glycosyltransferases involved in arabinan biosynthesis, a major component of plant cell walls []. This research helps scientists understand the mechanisms behind plant cell wall development and potentially manipulate it for crop improvement.

Metabolic Engineering

Understanding the enzymes involved in UDP-L-Ara biosynthesis allows researchers to manipulate metabolic pathways in engineered organisms. For instance, studies have focused on increasing the production of UDP-L-Ara in specific bacteria to enhance their ability to produce valuable compounds like arabinoxylan oligosaccharides (AXOS) []. AXOS have potential applications in prebiotics and functional foods.

UDP-L-arabinose is a nucleotide sugar that plays a critical role in plant biology, particularly in the synthesis of polysaccharides and glycoproteins found in cell walls. It is formed from UDP-xylose through the action of UDP-xylose 4-epimerases, enzymes that facilitate the conversion of one sugar form to another. UDP-L-arabinose is essential for the biosynthesis of various plant cell wall components, including hemicelluloses and pectin, contributing to the structural integrity and functionality of plant tissues .

The primary chemical reaction involving UDP-L-arabinose is its formation from UDP-xylose. This reaction is catalyzed by UDP-xylose 4-epimerases, which convert UDP-xylose to UDP-L-arabinose through an epimerization process. The general reaction can be represented as follows:

Additionally, UDP-L-arabinose can participate in glycosylation reactions, where it acts as a donor of arabinose residues to various acceptors, forming glycosidic bonds that are crucial for constructing polysaccharides .

UDP-L-arabinose is biologically significant due to its role in the synthesis of polysaccharides that are vital for plant cell wall structure and function. It is involved in:

- Cell Wall Integrity: Contributes to the formation of hemicellulose and pectin, which provide structural support.

- Cell Proliferation: Plays a role in cellular processes that regulate growth and development in plants.

- Stress Response: Participates in the modification of cell walls during stress conditions, aiding in plant adaptation .

The synthesis of UDP-L-arabinose can occur via several methods:

- De Novo Pathway: In plants, UDP-L-arabinose is synthesized from UDP-xylose through the action of bifunctional UDP-glucose 4-epimerases. This process involves specific enzymes localized in the Golgi apparatus and cytosol .

- Chemo-Enzymatic Synthesis: Laboratory methods have been developed for synthesizing UDP-L-arabinose using enzymatic reactions combined with chemical processes. These methods often involve converting other nucleotide sugars into UDP-L-arabinose through selective enzymatic reactions .

- Chemical Synthesis: Synthetic pathways have also been explored to create UDP-L-arabinose through multi-step

UDP-L-arabinose has several applications, particularly in the fields of biochemistry and plant biology:

- Research Tool: Used as a substrate in studies exploring glycosylation processes and enzyme activity related to nucleotide sugars.

- Agricultural Biotechnology: Potentially utilized to enhance plant growth or stress resistance by manipulating cell wall composition.

- Pharmaceuticals: Investigated for its role in developing drugs targeting plant pathogens or enhancing human health through dietary fibers derived from plants .

Studies on the interactions involving UDP-L-arabinose primarily focus on its role as a substrate for various glycosyltransferases. These enzymes utilize UDP-L-arabinose to transfer arabinose residues onto acceptor molecules, which can include proteins and other polysaccharides. The specificity and efficiency of these interactions are crucial for understanding how plants regulate cell wall composition and respond to environmental stimuli .

Several compounds share structural similarities with UDP-L-arabinose, including:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| UDP-Xylose | Similar nucleotide sugar structure | Precursor for UDP-L-arabinose |

| UDP-Galactose | Similar nucleotide sugar structure | Involved in different glycosylation pathways |

| GDP-Mannose | Different nucleotide base (Guanosine) | Key player in mannosylation reactions |

| CMP-Sialic Acid | Different nucleotide base (Cytidine) | Important for sialylation processes |

UDP-L-arabinose is unique due to its specific role in plant cell wall biosynthesis and its involvement in the formation of arabinogalactan proteins, which are not formed by other similar compounds like GDP-mannose or CMP-sialic acid .

Contribution to Cell Wall Polymers Formation

UDP-L-arabinose plays a fundamental role in the biosynthesis of plant cell wall polymers, serving as the activated donor molecule for arabinosyltransferases that incorporate L-arabinose residues into various structural components [1] [3]. The compound is essential for maintaining cell wall integrity and functionality, with studies demonstrating that disruption of UDP-L-arabinose synthesis leads to significant alterations in cell wall composition and plant morphology [5].

Role in Pectic Components (Rhamnogalacturonan I and II)

UDP-L-arabinose serves as a critical substrate for the biosynthesis of pectic polysaccharides, particularly rhamnogalacturonan I and rhamnogalacturonan II [3] [4]. In rhamnogalacturonan I, L-arabinose residues are incorporated as terminal decorations on galactan chains and as components of arabinan side chains that branch from the rhamnogalacturonan backbone [3]. These arabinan structures consist of alpha-1,5-linked L-arabinose residues that form relatively large quantities of branched arabinan polymers [3].

Research has demonstrated that rhamnogalacturonan I contains both galactan chains substituted with terminal arabinose and extensive arabinan side chains [3]. The arabinan components are particularly important for cell wall function, as they act as spacers that regulate interactions with homogalacturonan and control cell wall flexibility [3]. Studies using transgenic plants with altered UDP-L-arabinose synthesis have shown that modulation of arabinan side chain length and branching significantly affects the physical properties of the cell wall [3].

In rhamnogalacturonan II, single L-arabinose residues are incorporated as specific structural components of this complex pectic polymer [3]. The precise positioning of these arabinose residues is critical for the proper formation and function of rhamnogalacturonan II structures within the cell wall matrix [3].

Table 1: UDP-L-arabinose Contribution to Pectic Components

| Pectic Component | L-arabinose Content | Structural Role | Functional Impact |

|---|---|---|---|

| Rhamnogalacturonan I | 10-20% of total mass [1] | Terminal residues on galactan chains, alpha-1,5-arabinan side chains [3] | Cell wall flexibility regulation [3] |

| Rhamnogalacturonan II | Single residue incorporation [3] | Specific structural component [3] | Complex formation stability [3] |

Involvement in Hemicellulosic Components (Xylan, Xyloglucan)

UDP-L-arabinose participates in the biosynthesis of hemicellulosic polysaccharides, particularly in the formation of arabinoxylan and certain xyloglucan structures [3] [6]. In grasses, the majority of L-arabinose is found in arabinoxylan, where it occurs as decorative side chains attached to the xylan backbone [3]. This arabinosylation of xylan is essential for proper hemicellulose function and cell wall architecture [6].

In dicotyledonous plants such as Arabidopsis, xylan is less frequently arabinosylated compared to grasses, but recent research has revealed that arabinogalactan proteins can be covalently linked to both pectin and arabinoxylan structures [3]. This interconnection demonstrates the complex role of UDP-L-arabinose in creating integrated cell wall networks [3].

Xyloglucan biosynthesis also requires UDP-L-arabinose in certain plant species, particularly those producing XXGG-type xyloglucan found in Solanaceous species [3]. In these xyloglucans, L-arabinose residues replace D-galactose in the characteristic branching pattern, creating arabinose-extended branches instead of the typical galactose-containing structures [3].

Table 2: Hemicellulosic Components and UDP-L-arabinose Utilization

| Hemicellulose Type | Plant Group | Arabinose Function | Biosynthetic Requirement |

|---|---|---|---|

| Arabinoxylan | Grasses | Backbone decoration [3] | Primary UDP-L-arabinose donor [3] |

| Xylan | Dicots | Limited arabinosylation [3] | Secondary UDP-L-arabinose utilization [3] |

| XXGG-type Xyloglucan | Solanaceous species | Galactose replacement in branches [3] | Specific UDP-L-arabinose requirement [3] |

Arabinosylation of Glycoproteins

UDP-L-arabinose serves as the essential donor substrate for the arabinosylation of various glycoproteins in plants, particularly those involved in cell wall structure and function [3] [5]. This post-translational modification is critical for proper glycoprotein function and cellular localization [10] [18].

Arabinogalactan Proteins

Arabinogalactan proteins represent a major class of glycoproteins that require UDP-L-arabinose for their proper biosynthesis and function [3] [5]. These proteins contain complex carbohydrate structures comprising galactan chains substituted with terminal L-arabinose residues [3]. The arabinosylation process occurs in the Golgi apparatus, where specific glycosyltransferases utilize UDP-L-arabinose as the donor substrate [10].

Research has demonstrated that arabinogalactan proteins share similar arabinose-containing structures with rhamnogalacturonan I, including galactan chains substituted with terminal arabinose and relatively large quantities of alpha-1,5-linked and branched arabinan components [3]. Studies using mutant plants deficient in UDP-L-arabinose synthesis have shown significant reductions in arabinogalactan protein content, demonstrating the essential role of this nucleotide sugar in their biosynthesis [5] [19].

The physiological importance of properly arabinosylated arabinogalactan proteins has been established through genetic studies showing that disruption of UDP-L-arabinose supply leads to developmental defects and altered cell wall properties [5] [13]. These proteins are involved in various cellular processes including cell proliferation, differentiation, and cell wall assembly [5].

Extensins

Extensins represent another crucial class of glycoproteins that undergo arabinosylation through UDP-L-arabinose-dependent mechanisms [3] [11]. These hydroxyproline-rich glycoproteins contain L-arabinose residues attached to hydroxyproline amino acid residues in specific glycosylation patterns [11].

The arabinosylation of extensins involves specific glycosyltransferases that recognize the protein backbone and transfer L-arabinose residues from UDP-L-arabinose to appropriate acceptor sites [11]. Research has identified specific enzymes such as RRA3 and EXG113 that catalyze the glycosylation of O-linked extensins using UDP-L-arabinose as the donor substrate [11].

Studies have shown that proper extensin arabinosylation is essential for cell wall structure and integrity, with defects in UDP-L-arabinose supply leading to altered extensin glycosylation patterns and compromised cell wall function [3] [5]. The arabinose modifications contribute to extensin cross-linking and integration into the cell wall matrix [3].

Table 3: Glycoprotein Arabinosylation Requirements

| Glycoprotein Class | Arabinose Content | Modification Site | Functional Consequence |

|---|---|---|---|

| Arabinogalactan Proteins | Terminal residues on galactan chains [3] | Golgi apparatus [10] | Cell wall assembly and function [5] |

| Extensins | Hydroxyproline-linked residues [11] | Golgi apparatus [11] | Cell wall cross-linking and integrity [3] |

Role in Glycosylation of Flavonoids

UDP-L-arabinose serves as a glycosyl donor for the modification of flavonoid compounds in plants, contributing to the structural diversity and biological activity of these secondary metabolites [3] [10]. The arabinosylation of flavonoids occurs through the action of specific glycosyltransferases that utilize UDP-L-arabinose as the activated sugar donor [11].

Research has demonstrated that flavonoids such as quercetin glycoside and myricetin glycoside undergo arabinosylation modifications that are dependent on UDP-L-arabinose availability [3]. These modifications occur in the cytosol, distinguishing them from the Golgi-localized arabinosylation of cell wall components and glycoproteins [3].

The enzyme AtUGT78D3 has been identified as a specific glycosyltransferase that catalyzes the arabinosylation of flavonoids using UDP-L-arabinose as the donor substrate [11]. This enzyme demonstrates the specificity of the arabinosylation machinery for different classes of acceptor molecules [11].

Studies have shown that the arabinosylation of flavonoids can significantly alter their biological properties, including their antioxidant activity, stability, and cellular localization [3]. The availability of UDP-L-arabinose therefore directly influences the profile of arabinosylated flavonoids produced by plant cells [3].

Involvement in Signaling Peptides

UDP-L-arabinose plays a critical role in the post-translational modification of signaling peptides, particularly in the arabinosylation required for their biological activity [3] [10]. This modification is essential for proper peptide function and receptor binding [3].

The most well-characterized example is the CLAVATA3 signaling peptide, which requires post-translational arabinosylation in the Golgi apparatus to achieve biological activity and proper receptor binding [3]. This arabinosylation is dependent on UDP-L-arabinose availability and occurs through specific glycosyltransferases localized within the Golgi lumen [10].

Research has demonstrated that mature signaling peptides such as CLAVATA3 cannot bind to their receptors effectively without proper arabinosylation [3]. This modification is therefore critical for cell-to-cell communication and developmental signaling processes [3].

The arabinosylation of signaling peptides requires the transport of UDP-L-arabinose into the Golgi apparatus, where the glycosylation reactions occur [10] [18]. Studies have identified specific nucleotide sugar transporters that facilitate the delivery of UDP-L-arabinose to the Golgi lumen for signaling peptide modification [18].

Contribution to Natural Product Modifications

UDP-L-arabinose serves as a donor substrate for the glycosylation of various natural products, contributing to their structural diversity and biological activity [8] [12]. This arabinosylation process can significantly enhance the pharmacological properties of natural compounds [8].

Arabinosylation of Pentacyclic Triterpenoids

The arabinosylation of pentacyclic triterpenoids represents a significant application of UDP-L-arabinose in natural product modification [8] [12]. Research has identified specific glycosyltransferases that catalyze the transfer of L-arabinose from UDP-L-arabinose to pentacyclic triterpenoid acceptors [8].

The enzyme UGT99D1 has been systematically characterized for its ability to specifically transfer arabinose to the C-3 position of typical pentacyclic triterpenoids [8] [12]. This enzyme demonstrates high regioselectivity toward pentacyclic triterpenoid substrates, making it valuable for biotechnological applications [8].

Studies have shown that arabinosylated derivatives of pentacyclic triterpenoids, such as the arabinosylated derivative of betulinic acid, exhibit significantly enhanced biological activities compared to their non-glycosylated counterparts [8] [12]. In vitro cytotoxicity tests have demonstrated that arabinosylated betulinic acid shows much higher anticancer activities than the parent compound [8].

The arabinosylation process requires a steady supply of UDP-L-arabinose, which has led to the development of enzymatic regeneration systems for efficient natural product modification [8] [12]. These systems utilize a four-enzyme cascade comprising sucrose synthase, UDP-glucose dehydrogenase, UDP-glucuronic acid decarboxylase, and UDP-glucose 4-epimerase to transform sucrose into UDP-L-arabinose with nucleotide recycling [8].

Table 4: Pentacyclic Triterpenoid Arabinosylation

| Compound | Arabinosylation Site | Enzyme | Activity Enhancement |

|---|---|---|---|

| Betulinic Acid | C-3 position [8] | UGT99D1 [8] | Higher anticancer activity [8] |

| General Pentacyclic Triterpenoids | C-3 position [8] | UGT99D1 [8] | Enhanced pharmacological activity [8] |

Table 5: UDP-L-arabinose Biosynthetic Enzymes and Kinetic Parameters

| Enzyme | Function | Kinetic Parameters | Reference |

|---|---|---|---|

| UDP-Xylose 4-Epimerase | UDP-Xylose to UDP-L-arabinose conversion [1] | Vmax: 8.69 μmol/min, k: 0.437 μmol/min/mM | [1] |

| UDP-Glucose 4-Epimerase (UGE1, UGE3) | Bifunctional UDP-L-arabinose synthesis [5] | Variable UXE activity [5] | [5] |

| UDP-Sugar Pyrophosphorylase | Salvage pathway synthesis [4] | Broad substrate specificity [4] | [4] |

The de novo biosynthetic pathway for UDP-L-arabinose represents a sequential enzymatic cascade that transforms UDP-glucose into the activated arabinose sugar through multiple oxidation, decarboxylation, and epimerization steps [1] [2] [3]. This pathway operates primarily in the cytoplasm and Golgi apparatus, providing the majority of UDP-L-arabinose required for cell wall polysaccharide synthesis and other glycosylation reactions.

UDP-Glucose to UDP-Glucuronic Acid Conversion

The initial step of the de novo pathway involves the oxidation of UDP-glucose to UDP-glucuronic acid, catalyzed by UDP-glucose dehydrogenase (UDP-glucose:NAD+ 6-oxidoreductase, EC 1.1.1.22) [2] [4]. This enzyme performs a two-fold oxidation at the C-6 position of the glucose moiety, converting the primary hydroxyl group to a carboxyl group while utilizing NAD+ as the electron acceptor [2] [5].

The catalytic mechanism proceeds through the formation of a transient UDP-glucose aldehyde intermediate. The enzyme requires tightly bound NAD+ cofactor, which remains in its oxidized form throughout the reaction cycle. Studies of human UDP-glucose dehydrogenase have revealed that the enzyme functions as a hexamer with allosteric regulation properties [6]. The reaction exhibits strong feedback inhibition by UDP-xylose, which binds in the UDP-glucose binding site and induces conformational changes that disrupt the catalytic cycle [6].

Kinetic analysis of UDP-glucose dehydrogenase from Campylobacter jejuni has demonstrated specific parameters: kcat = 1.1 ± 0.1 s⁻¹, Km for UDP-glucose = 21 ± 2 μM, and Km for NAD+ = 120 ± 10 μM [7]. The enzyme shows substrate specificity for UDP-glucose, with other UDP-sugars showing negligible activity. The reaction is essentially irreversible under physiological conditions, driving the pathway toward UDP-glucuronic acid formation.

UDP-Glucuronic Acid to UDP-Xylose Conversion

The second step involves the decarboxylation of UDP-glucuronic acid to UDP-xylose, catalyzed by UDP-glucuronic acid decarboxylase (UDP-glucuronic acid carboxyl-lyase, EC 4.1.1.35) [3] [8] [9]. This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family and utilizes NAD+ as a cofactor for the oxidative decarboxylation mechanism [3] [8].

The catalytic mechanism proceeds through three distinct chemical steps. First, the enzyme oxidizes UDP-glucuronic acid at the C-4 position using NAD+ to generate UDP-4-keto-glucuronic acid intermediate [3] [8]. The substrate undergoes significant conformational changes, transitioning from a relaxed 4C1 chair conformation to a B0,3 boat configuration that facilitates catalysis [3]. This conformational change aligns the catalytic base Tyr147 with the reactive substrate hydroxyl group and positions the carboxylate group at C-5 in an axial orientation optimal for decarboxylation [3].

The second step involves decarboxylation of the UDP-4-keto-glucuronic acid intermediate, resulting in the formation of UDP-4-keto-pentose [3]. The protonated side chain of Tyr147 stabilizes the enolate intermediate, while Glu120 coordinates water molecules involved in stereospecific protonation at the C-5 position [3]. Arg277 forms a salt-link interaction with Glu120, closing the catalytic site and preventing premature release of intermediates [3].

The final step involves the reduction of the UDP-4-keto-pentose intermediate by NADH, with Tyr147 serving as the catalytic proton donor [3]. This yields UDP-xylose in the relaxed 4C1 chair conformation. The enzyme demonstrates remarkable specificity for UDP-glucuronic acid, with other UDP-sugars showing no detectable activity [3].

UDP-Xylose to UDP-L-Arabinopyranose Epimerization

The third step of the de novo pathway involves the epimerization of UDP-xylose to UDP-L-arabinopyranose, catalyzed by UDP-xylose 4-epimerase (UDP-L-arabinose 4-epimerase, EC 5.1.3.5) [10] [11] [12]. In plants, this reaction is primarily catalyzed by the MUR4 enzyme, which is localized in the Golgi apparatus and represents the first nucleotide sugar interconversion enzyme known to be targeted to the plant Golgi [10].

The epimerization mechanism involves the inversion of stereochemistry at the C-4 carbon of UDP-xylose through a hydride transfer mechanism similar to other SDR family enzymes [11]. The enzyme contains the characteristic Ser/Thr-Tyr-Lys catalytic triad common to SDR enzymes [13]. The reaction proceeds through the formation of a UDP-4-keto-pentose intermediate, which undergoes rotation within the active site before stereospecific reduction to yield UDP-L-arabinopyranose [11].

Kinetic studies have revealed that the equilibrium between UDP-xylose and UDP-L-arabinopyranose is approximately 1:1, indicating that the reaction is readily reversible [12]. The enzyme requires NAD+ as a cofactor, which remains tightly bound during catalysis. Studies of Arabidopsis cytosolic UDP-glucose 4-epimerases UGE1 and UGE3 have shown that these enzymes can also catalyze UDP-xylose to UDP-L-arabinopyranose conversion, though with lower efficiency than the dedicated MUR4 enzyme [14] [12].

The MUR4 enzyme is essential for cell wall arabinose incorporation, as demonstrated by the mur4 mutant phenotype showing approximately 50% reduction in cell wall L-arabinose content [10] [12]. The enzyme exhibits high substrate specificity for UDP-xylose, with other UDP-sugars showing minimal activity [11].

Salvage Pathway from Free L-Arabinose

The salvage pathway provides an alternative route for UDP-L-arabinose synthesis, utilizing free L-arabinose released during cell wall polymer turnover and degradation [11] [12] [15]. This pathway operates entirely in the cytoplasm and involves two sequential enzymatic steps that activate free L-arabinose into the nucleotide sugar form.

Arabinokinase-Mediated Phosphorylation

The first step of the salvage pathway involves the phosphorylation of free L-arabinose by L-arabinokinase (ATP:L-arabinose 1-phosphotransferase, EC 2.7.1.46) [16] [17] [18]. This enzyme belongs to the GHMP (galactose, homoserine, mevalonate, phosphomevalonate) kinase family and exhibits high substrate specificity for L-arabinose [17] [18].

L-arabinokinase is a large protein of approximately 100 kDa with a unique domain structure consisting of a putative N-terminal glycosyltransferase domain and a C-terminal sugar-1-kinase domain [17] [18]. This dual-domain structure is highly conserved throughout the plant kingdom, indicating its functional importance [17]. The enzyme catalyzes the ATP-dependent phosphorylation of L-arabinose to form L-arabinose-1-phosphate, with the reaction requiring Mg2+ as a cofactor [16] [17].

Kinetic analysis of arabinokinase from Arabidopsis has revealed high affinity for L-arabinose, with Km values of approximately 80 μM for the wild-type enzyme [17]. The enzyme demonstrates strict substrate specificity, with L-arabinose being the only sugar substrate that can be phosphorylated [17] [18]. Studies of the ara1-1 mutant, which carries a point mutation in an α-helix near the substrate binding site, show dramatically altered kinetics with Km values increasing from 80 μM to 17,000 μM [17].

The arabinokinase reaction is crucial for arabinose detoxification, as demonstrated by the severe growth defects observed in ara1-1 mutants when exposed to high arabinose concentrations [17]. However, knockout studies have revealed that complete loss of arabinokinase activity does not result in arabinose toxicity, suggesting that the ara1-1 phenotype involves additional metabolic perturbations beyond simple arabinose accumulation [17].

UDP-Sugar Pyrophosphorylase Activity

The second step of the salvage pathway involves the conversion of L-arabinose-1-phosphate to UDP-L-arabinopyranose by UDP-sugar pyrophosphorylase (UTP:monosaccharide-1-phosphate uridylyltransferase, EC 2.7.7.64) [11] [12] [19]. This enzyme exhibits broad substrate specificity and can utilize multiple sugar-1-phosphates as substrates, including glucose-1-phosphate, galactose-1-phosphate, and arabinose-1-phosphate [19] [20].

UDP-sugar pyrophosphorylase catalyzes the reversible reaction between UTP and sugar-1-phosphate to form UDP-sugar and inorganic pyrophosphate [19] [20]. The reaction mechanism follows an ordered bi-bi kinetic pattern, with UTP binding first, followed by sugar-1-phosphate, then release of pyrophosphate and finally UDP-sugar [21] [20]. The enzyme requires Mg2+ as a cofactor and is subject to allosteric regulation by various metabolites [19].

The equilibrium position of the UDP-sugar pyrophosphorylase reaction favors substrate formation, with approximately 70% of the reactants remaining as sugar-1-phosphate and UTP under standard conditions [19]. However, the cellular hydrolysis of pyrophosphate by pyrophosphatases drives the reaction toward UDP-sugar formation, making it effectively irreversible in vivo [19].

The enzyme plays a critical role in nucleotide sugar homeostasis, as demonstrated by the lethality of complete knockout mutations in Arabidopsis [19]. The enzyme exhibits coordinate regulation with upstream kinases, preventing the accumulation of sugar-1-phosphates that could interfere with normal metabolism [19].

Enzymatic Interconversion Between UDP-L-Arabinopyranose and UDP-L-Arabinofuranose

The interconversion between UDP-L-arabinopyranose and UDP-L-arabinofuranose represents a critical step in L-arabinose metabolism, as the majority of arabinose residues in plant cell walls exist in the furanose form [22] [7] [23]. This interconversion is catalyzed by UDP-arabinopyranose mutase, which belongs to the family of proteins originally identified as reversibly glycosylated polypeptides (RGPs) [22] [24].

UDP-Arabinopyranose Mutase Structure and Function

UDP-arabinopyranose mutase (UDP-arabinopyranose pyranomutase, EC 5.4.99.30) is a cytoplasmic enzyme that catalyzes the reversible interconversion between the six-membered pyranose and five-membered furanose forms of UDP-L-arabinose [22] [23] [24]. The enzyme belongs to the RGP family, which comprises a small group of highly conserved proteins found throughout the plant kingdom [22] [24].

Structural analysis reveals that UDP-arabinopyranose mutases contain both α-helical and β-sheet secondary structures, with predictions suggesting the presence of a Rossmann fold for nucleotide binding [22]. The enzymes are characterized by conserved DxD motifs that are likely involved in nucleotide binding and catalysis [22]. A highly conserved arginine residue (Arg158 in rice OsUAM1) serves as the site of autoglycosylation, a unique feature that is essential for catalytic activity [22] [24].

The enzyme requires divalent metal ions for catalytic activity, with Mn2+ being the preferred cofactor [25]. Kinetic studies have shown optimal activity at Mn2+ concentrations of 40-80 μM, with excess metal ion concentrations leading to decreased activity [25]. The metal ion likely plays a role in stabilizing the diphosphate moiety of the UDP-sugar substrate [25].

Unlike the flavin-dependent UDP-galactopyranose mutases found in microorganisms, plant UDP-arabinopyranose mutases do not require flavin cofactors and must therefore employ a different catalytic mechanism [24] [26]. The plant enzymes are widespread throughout the plant kingdom, with putative encoding genes identified in green algae, mosses, gymnosperms, and both monocot and dicot angiosperms [24].

Catalytic Mechanism and Reversible Glycosylation

The catalytic mechanism of UDP-arabinopyranose mutase involves several unique features that distinguish it from related enzymes. The enzyme exhibits reversible glycosylation, where the conserved arginine residue becomes covalently modified with glucose residues in the presence of UDP-glucose [22] [24]. This autoglycosylation is essential for catalytic activity, as mutation of the arginine residue completely abolishes both mutase activity and glycosylation [22].

Recent mechanistic studies using bacterial UDP-arabinopyranose mutases have provided insights into the catalytic mechanism [7]. The enzyme utilizes a reduced flavin cofactor (FADH2) to catalyze the interconversion, proceeding through the formation of a covalent adduct between the N5 position of the reduced flavin and the C1 carbon of the substrate [7]. This mechanism involves the transient cleavage of the UDP moiety, as demonstrated by positional isotope exchange experiments using 18O-labeled substrates [7].

The reaction mechanism includes several key steps: initial binding of UDP-arabinopyranose to the enzyme-FADH2 complex, cleavage of the glycosidic bond to form a covalent flavin-sugar adduct, rotation of the sugar moiety to allow ring opening and reclosure, and finally reformation of the UDP-sugar bond to yield UDP-arabinofuranose [7]. The enzyme can also catalyze the reverse reaction, converting UDP-arabinofuranose back to UDP-arabinopyranose [7].

Thermodynamic Equilibrium Considerations

The thermodynamic equilibrium of the UDP-arabinopyranose mutase reaction strongly favors the pyranose form over the furanose form [22] [27] [23]. Multiple studies have consistently reported equilibrium ratios ranging from 9:1 to 16:1 in favor of the pyranose form [22] [7] [27]. This unfavorable equilibrium position presents a significant challenge for the biosynthesis of UDP-arabinofuranose, which is the preferred substrate for most arabinosyltransferases [22].

The equilibrium position has been determined through various experimental approaches. Rice UDP-arabinopyranose mutase studies showed a 90:10 ratio favoring the pyranose form [24]. Studies with bacterial mutases from Campylobacter jejuni reported an equilibrium constant of approximately 16:1 favoring UDP-arabinopyranose [7]. Arabidopsis enzymes showed similar ratios of 95:5 in favor of the pyranose form [28].

Despite the unfavorable equilibrium, cells can maintain adequate UDP-arabinofuranose levels through several mechanisms. The continuous removal of UDP-arabinofuranose by arabinosyltransferases and specific transporters drives the reaction toward furanose formation [22]. Additionally, the recently discovered UDP-arabinofuranose transporters in the Golgi membrane actively transport the furanose form into the Golgi lumen, where most arabinosyltransferases are located [12] [22].

The thermodynamic challenge is further addressed by the strategic subcellular localization of the mutase enzymes. The mutases are localized to the cytoplasmic side of the Golgi membrane, positioning them to efficiently capture UDP-arabinopyranose exported from the Golgi and convert it to UDP-arabinofuranose for subsequent transport back into the Golgi lumen [22] [12].

Enzymatic Kinetics and Reaction Mechanisms

Catalytic Triad in UDP-Sugar Epimerases

UDP-sugar epimerases involved in UDP-L-arabinose biosynthesis share structural and mechanistic similarities with the broader family of short-chain dehydrogenase/reductase (SDR) enzymes [13] [29]. These enzymes are characterized by a strictly conserved catalytic triad consisting of serine/threonine, tyrosine, and lysine residues [13] [29]. This triad is essential for the hydride transfer mechanism that underlies the epimerization reaction.

The catalytic triad operates through a coordinated mechanism where the tyrosine residue functions as the primary base that abstracts a proton from the substrate hydroxyl group [13] [30]. This proton abstraction is coupled with hydride transfer from the substrate to the NAD+ cofactor, forming a 4-keto intermediate [13] [29]. The serine/threonine residue helps stabilize and activate the tyrosine, while the lysine residue activates the NAD+ cofactor by lowering its pKa value [30].

In UDP-glucuronic acid 4-epimerase from Bacillus cereus, the catalytic triad consists of Ser124, Tyr149, and Lys153 [13]. Mutagenesis studies have confirmed the essential roles of these residues, with the Tyr149Phe mutation showing dramatically reduced activity [13]. The tyrosine residue is particularly critical, as it must function as both a general base during substrate oxidation and a general acid during product reduction [13] [29].

The spatial arrangement of the catalytic triad is crucial for proper enzyme function. Structural studies have revealed that the triad residues are positioned to form a hydrogen bonding network that facilitates the sequential proton transfers required for catalysis [13]. The lysine residue forms a salt bridge with an aspartate residue, creating the appropriate electrostatic environment for NAD+ activation [13].

Rate-Limiting Steps in UDP-L-Arabinose Formation

The rate-limiting steps in UDP-L-arabinose formation vary depending on the specific enzyme and pathway involved. For the de novo pathway, each enzymatic step contributes differently to the overall flux control, with specific steps identified as potential bottlenecks [29] [31].

In UDP-glucose dehydrogenase, the first-step oxidation has been identified as the rate-limiting step in the overall conversion [4]. This enzyme utilizes a mechanism involving an S_N2 nucleophilic substitution reaction, where the essential cysteine residue (Cys260) plays a crucial role [4]. The rate limitation at this step ensures tight control over the entry of glucose into the UDP-glucuronic acid pathway [4].

For UDP-glucuronic acid 4-epimerase, the rate-limiting step involves the conformational change that occurs before hydride abstraction from the substrate [29] [31]. The formation of the UDP-4-keto-hexose-uronic acid intermediate is governed by this conformational step, which may be important for establishing the stereoelectronic constraints necessary to prevent decarboxylation [29]. The enzyme exhibits a kinetic isotope effect of 2.0 when substrate is deuterated at C-4, confirming that C-H bond breaking is involved in the rate-limiting step [29].

UDP-xylose 4-epimerase (MUR4) shows rate limitation in the conformational changes associated with substrate binding and positioning [11]. The enzyme must precisely position the substrate to achieve the stereospecific epimerization while maintaining the integrity of the UDP-sugar linkage [11]. The rate constant for this process has been determined to be approximately 0.437 μmol/min/mM under standard assay conditions .

In the salvage pathway, L-arabinokinase exhibits rate limitation in the phosphorylation step, particularly when substrate concentrations are sub-optimal [17]. The ara1-1 mutant demonstrates how altered substrate binding can shift the rate-limiting step, with the mutant enzyme showing dramatically reduced catalytic efficiency due to poor substrate affinity [17].

Cofactor Requirements and Interactions

The enzymes involved in UDP-L-arabinose biosynthesis exhibit diverse cofactor requirements that are critical for their catalytic functions [13] [29] [33]. These cofactor interactions involve both covalent and non-covalent binding mechanisms, with each enzyme having evolved specific binding sites optimized for their respective cofactors.

NAD+ serves as the primary cofactor for the oxidoreductase enzymes in the de novo pathway [13] [29]. UDP-glucose dehydrogenase requires two molecules of NAD+ for the complete oxidation of UDP-glucose to UDP-glucuronic acid [5]. The enzyme exhibits tight binding of NAD+, with dissociation constants in the low micromolar range [5]. The cofactor binding follows an ordered sequential mechanism, with NAD+ binding preceding substrate binding [5].

UDP-glucuronic acid decarboxylase utilizes NAD+ in a different manner, where the cofactor participates in the oxidation-reduction cycle during the decarboxylation process [3]. The enzyme maintains NAD+ in the oxidized form at steady state, with greater than 97% of the cofactor remaining oxidized during catalysis [29]. This indicates that the reduction and reoxidation of NAD+ occur rapidly relative to other steps in the catalytic cycle [29].

The metal cofactor requirements for UDP-arabinopyranose mutase involve divalent cations, particularly Mn2+ and Mg2+ [25]. These metals likely coordinate with the diphosphate moiety of the UDP-sugar substrate, stabilizing the negative charges and facilitating proper substrate positioning [25]. The optimal concentration range for Mn2+ is 40-80 μM, with higher concentrations leading to inhibition [25].

ATP and UTP serve as phosphate donors in the kinase and pyrophosphorylase reactions of the salvage pathway [33] [21]. These nucleotide cofactors participate in phosphoryl transfer reactions that require precise positioning within the active site [33]. The reactions follow ordered kinetic mechanisms where the nucleotide cofactor typically binds before the sugar substrate [21].

Physical Description

XLogP3

Other CAS

Wikipedia

UDP-beta-L-arabinopyranose

Udp-Alpha-D-Xylopyranose